

# Key chemical properties of 5-Chloro-4-iodo-2-nitropyridine

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## Compound of Interest

Compound Name: 5-Chloro-4-iodo-2-nitropyridine

Cat. No.: B13033871

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An In-Depth Technical Guide to **5-Chloro-4-iodo-2-nitropyridine**

## Part 1: Executive Summary & Structural Significance

**5-Chloro-4-iodo-2-nitropyridine** (CAS: 1805666-99-2) represents a high-value "orthogonal" scaffold in medicinal chemistry.<sup>[1][2][3]</sup> Its structural utility lies in the presence of three distinct functional handles—a nitro group, an iodine atom, and a chlorine atom—positioned around an electron-deficient pyridine core.<sup>[1][2]</sup>

This specific substitution pattern allows for sequential, regioselective functionalization.<sup>[1]</sup> Unlike generic halopyridines, the electronic interplay between the 2-nitro group and the pyridine nitrogen creates a defined reactivity hierarchy.<sup>[1][2]</sup> This guide provides the technical grounding required to utilize this scaffold effectively in the synthesis of complex kinase inhibitors, heterobifunctional degraders (PROTACs), and agrochemicals.<sup>[1]</sup>

## Part 2: Physicochemical Profile

Property	Data	Technical Note
CAS Number	1805666-99-2	Unique identifier for procurement.[1][2][3]
Molecular Formula		High halogen content affects mass spec isotopic pattern.[1][2]
Molecular Weight	284.44 g/mol	Heavy atom count favors fragment-based screening.[1][2]
Predicted LogP	-2.1	Moderate lipophilicity; suitable for cellular permeability.[1][2]
Appearance	Yellow to Orange Solid	Color arises from the nitro-pyridine conjugation.[1][2]
Solubility	DMSO, DMF, DCM	Limited solubility in water; requires polar organic solvents for reactions.
Storage	2–8°C, Inert Gas	Light sensitive due to the C-I bond; store under Argon/Nitrogen.[1]

## Part 3: Electronic Structure & Reactivity Hierarchy

To design successful synthetic routes, one must understand the electronic "terrain" of the molecule.[1] The reactivity is governed by the competing activation from the pyridine nitrogen ( ) and the nitro group ( ) at ).[1]

### The C4-Iodo Position (Primary Electrophile)

- Activation: The C4 position is para to the pyridine nitrogen (

).<sup>[1]</sup> In pyridine chemistry,

exerts a strong electron-withdrawing effect on positions 2 and 4, lowering the LUMO energy and facilitating nucleophilic attack.<sup>[1][2]</sup>

- Leaving Group: Iodine is a superior leaving group compared to chlorine due to a longer, weaker C-X bond and higher polarizability.<sup>[1]</sup>
- Reactivity: This is the most reactive site for both Nucleophilic Aromatic Substitution ( ) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).<sup>[1][2]</sup>

## The C5-Chloro Position (Secondary/Latent Electrophile)

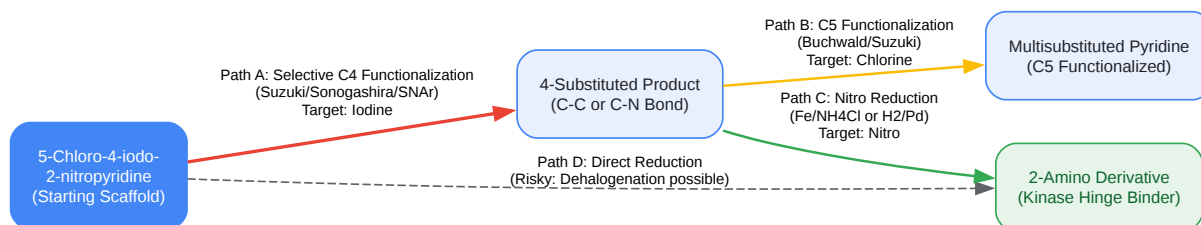
- Activation: The C5 position is meta to the pyridine nitrogen (unactivated by ) but para to the 2-nitro group.<sup>[1][2]</sup> While the nitro group is a strong electron-withdrawing group (EWG), the intrinsic lack of activation by the ring nitrogen at C5 makes this site significantly less reactive than C4.<sup>[1]</sup>
- Utility: The C-Cl bond typically survives conditions used to functionalize the C-I bond, allowing for late-stage diversification.<sup>[1][2]</sup>

## The C2-Nitro Group (Redox Handle)<sup>[1][2][3]</sup>

- Function: Acts as a masked amine.<sup>[1][2]</sup> Reduction (Fe/AcOH or /Pd) yields the 2-amino-5-chloro-4-iodopyridine (or derivative), a common motif in kinase hinge-binders.<sup>[1][2]</sup>
- Lability: The nitro group is also a potential leaving group (denitro-substitution), but in this specific scaffold, the C4-I bond is generally displaced first under standard conditions.<sup>[1][2]</sup>

## Part 4: Visualizing the Reactivity Workflow

The following diagram maps the logical flow of chemical transformations, highlighting the orthogonality of the functional groups.



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Figure 1: Chemo- and regioselective functionalization pathways for **5-Chloro-4-iodo-2-nitropyridine**.

## Part 5: Experimental Methodologies

These protocols are designed to maximize yield while preserving the orthogonal functional groups.<sup>[1]</sup>

### Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

Objective: To form a Carbon-Carbon bond at the 4-position without disturbing the 5-Cl or 2-groups.<sup>[1][2]</sup>

Rationale: The C-I bond undergoes oxidative addition with Pd(0) much faster than the C-Cl bond.<sup>[1][2]</sup> Using a mild base and controlled temperature prevents competitive reaction at C5.<sup>[1]</sup>

Materials:

- Substrate: **5-Chloro-4-iodo-2-nitropyridine** (1.0 eq)<sup>[1][2][3]</sup>
- Boronic Acid:  
(1.1 eq)<sup>[1]</sup>
- Catalyst:

(0.05 eq) - Chosen for stability and efficiency with aryl iodides.[1][2]

- Base:

(2.0 M aqueous, 2.0 eq)[1]

- Solvent: 1,4-Dioxane (0.1 M concentration)[1][2]

Step-by-Step:

- Degassing: Charge the reaction vessel with the substrate, boronic acid, and catalyst.[1] Evacuate and backfill with Nitrogen ( ) three times.[1] This is critical to prevent homocoupling or oxidation.[1][2]
- Solvation: Add degassed 1,4-Dioxane and aqueous base under flow.
- Reaction: Heat the mixture to 60°C. Note: Do not exceed 80°C initially, as higher temperatures may encourage oxidative addition into the C-Cl bond.[1][2]
- Monitoring: Monitor by LC-MS. The iodine peak (M+H) will disappear; the chlorine isotope pattern (3:1 ratio of M:M+2) should remain in the product mass.[1]
- Workup: Dilute with EtOAc, wash with water/brine, dry over , and concentrate. Purify via silica flash chromatography.

## Protocol B: Regioselective Displacement at C4

Objective: To introduce a heteroatom (N, O, S) at the 4-position.[1]

Rationale: The 4-position is highly activated by the pyridine nitrogen.[1][2] Nucleophilic attack occurs here preferentially over the 5-position (sterically hindered, less activated) and the 2-position (nitro displacement is slower than iodide displacement).[1][2]

Materials:

- Nucleophile: Primary or Secondary Amine (1.0 - 1.2 eq)[1][2]

- Base: DIPEA (Hunig's Base) (2.0 eq)[1]
- Solvent: THF or DMF (anhydrous)[1][2]

#### Step-by-Step:

- Setup: Dissolve **5-Chloro-4-iodo-2-nitropyridine** in THF at 0°C.
- Addition: Add DIPEA followed by the amine dropwise.
- Temperature Control: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).  
Caution: Heating is rarely required and may lead to side reactions at the C5-Cl or nitro group.[1][2]
- Validation: TLC should show a clean conversion. If the nucleophile is bulky, switching to DMF and heating to 40°C may be necessary.[1]

## Part 6: Safety & Handling

- Energetic Potential: Nitro-pyridines can be energetic.[1][2] While this specific compound is not classified as an explosive, it should be treated with care.[1] Avoid heating dry solids.[1][2]
- Sensitizer: Halogenated pyridines are potent skin sensitizers.[1][2] All handling must occur in a fume hood with double-gloving (Nitrile).[1][2]
- Waste Disposal: Aqueous waste from reactions involving this compound should be treated as halogenated organic waste.[1][2]

## Part 7: References

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- To cite this document: BenchChem. [Key chemical properties of 5-Chloro-4-iodo-2-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13033871/docs#key-chemical-properties-of-5-chloro-4-iodo-2-nitropyridine\]](https://www.benchchem.com/product/b13033871/docs#key-chemical-properties-of-5-chloro-4-iodo-2-nitropyridine)

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